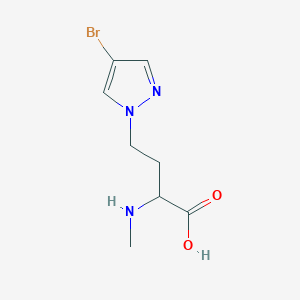
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Attachment of the Butanoic Acid Chain: The brominated pyrazole is reacted with a butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted pyrazoles.
Scientific Research Applications
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid: Similar structure but lacks the methylamino group.
4-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid: Similar structure with a chlorine atom instead of bromine.
4-(4-Bromo-1H-pyrazol-1-yl)acetic acid: Similar structure with an acetic acid chain instead of butanoic acid.
Uniqueness
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid is unique due to the presence of both the bromine atom and the methylamino group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid, with the CAS number 1343001-46-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively, suggesting that this compound may also possess similar activity .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the role of pyrazole derivatives in protecting neuronal cells from oxidative stress and apoptosis. Compounds similar to this compound have been shown to enhance neuroprotection in models of neurodegenerative diseases . This suggests that further investigation into this compound could yield valuable insights into its potential use in treating neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the bromine atom and the methylamino group significantly influences its interaction with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and bioavailability |
| Methylamino Group | Enhances interaction with target receptors |
Case Studies
Several studies have explored the biological effects of pyrazole derivatives:
- Antimicrobial Study : A series of pyrazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
- Anticancer Research : A derivative was found to induce apoptosis in human cancer cell lines through mitochondrial pathway activation, highlighting its potential as an anticancer agent .
- Neuroprotective Evaluation : In vitro studies demonstrated that certain pyrazole compounds could protect neuronal cells from oxidative damage, suggesting therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C8H12BrN3O2 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C8H12BrN3O2/c1-10-7(8(13)14)2-3-12-5-6(9)4-11-12/h4-5,7,10H,2-3H2,1H3,(H,13,14) |
InChI Key |
IWSXGXRJHMWBML-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCN1C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















